Home > Products > Screening Compounds P46669 > Bolton hunter-cholecystokinin nonapeptide
Bolton hunter-cholecystokinin nonapeptide - 117829-67-1

Bolton hunter-cholecystokinin nonapeptide

Catalog Number: EVT-443833
CAS Number: 117829-67-1
Molecular Formula: C55H74N14O17S2
Molecular Weight: 1267.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bolton Hunter-cholecystokinin nonapeptide is classified as a peptide hormone. It is identified by its Chemical Abstracts Service number 117829-67-1 and has a molecular formula of C55H74N14O17S2, with a molecular weight of 1267.39 g/mol . The compound is often used in research settings to investigate the binding characteristics and physiological effects of cholecystokinin on its receptors.

Synthesis Analysis

The synthesis of Bolton Hunter-cholecystokinin nonapeptide typically involves several key steps:

  1. Solid-Phase Peptide Synthesis: The peptide is synthesized using solid-phase techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Conjugation Reactions: The synthesis often includes conjugation reactions where the Bolton Hunter reagent is used. This reagent facilitates the attachment of iodine isotopes to specific amino acids within the peptide, enhancing its utility in radioimmunoassays and receptor studies .
  3. Purification: Post-synthesis, the peptide undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted materials and by-products.

Technical parameters such as temperature, pH, and reaction time are critical during synthesis to ensure proper folding and functionality of the peptide.

Molecular Structure Analysis

The molecular structure of Bolton Hunter-cholecystokinin nonapeptide consists of a sequence of amino acids that includes various functional groups essential for its biological activity. Key features include:

  • Peptide Backbone: The backbone comprises a sequence of amino acids linked by peptide bonds.
  • Disulfide Bridges: The presence of cysteine residues allows for the formation of disulfide bridges, contributing to the stability and conformation of the peptide.
  • Functional Groups: The molecule contains hydroxyl, amine, and carboxyl functional groups that play roles in receptor interaction and biological activity.

The three-dimensional conformation is crucial for its interaction with cholecystokinin receptors, influencing its binding affinity and efficacy .

Chemical Reactions Analysis

Bolton Hunter-cholecystokinin nonapeptide participates in several chemical reactions:

  1. Binding Reactions: The primary reaction involves binding to cholecystokinin receptors (CCK-A and CCK-B), where specific amino acid residues interact with receptor sites.
  2. Radioiodination: The incorporation of iodine isotopes through radioiodination reactions enhances the peptide's visibility in experimental settings, allowing for tracking and quantification during receptor studies .
  3. Degradation Pathways: In biological systems, the peptide can undergo enzymatic degradation by peptidases, which cleave specific bonds leading to inactive fragments.

These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of Bolton Hunter-cholecystokinin nonapeptide.

Mechanism of Action

The mechanism of action for Bolton Hunter-cholecystokinin nonapeptide primarily involves its interaction with cholecystokinin receptors:

  1. Receptor Binding: Upon administration, the peptide binds to CCK receptors located on pancreatic acinar cells and other target tissues.
  2. Signal Transduction: This binding activates intracellular signaling pathways, primarily through G-proteins, leading to various physiological responses such as enzyme secretion from the pancreas and gallbladder contraction.
  3. Physiological Effects: The activation results in enhanced digestion processes, including increased bile secretion and modulation of appetite .

Studies have shown that specific amino acid residues within Bolton Hunter-cholecystokinin nonapeptide are critical for optimal receptor interaction and signal transduction efficacy.

Physical and Chemical Properties Analysis

Bolton Hunter-cholecystokinin nonapeptide exhibits several notable physical and chemical properties:

These properties are critical when considering storage conditions and experimental applications .

Applications

Bolton Hunter-cholecystokinin nonapeptide has several scientific applications:

  1. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding cholecystokinin receptor functions.
  2. Diagnostic Applications: The radioiodinated form is used in radioimmunoassays for diagnostic purposes related to gastrointestinal disorders.
  3. Therapeutic Investigations: There is ongoing research into potential therapeutic applications involving modulation of appetite and digestive processes through targeted receptor interactions.
Chemical Structure and Synthesis of Cholecystokinin Nonapeptide (CCK-8/9)

Primary and Secondary Structural Characteristics of CCK Nonapeptide Variants

The Bolton hunter-cholecystokinin nonapeptide represents a biochemically engineered variant of the endogenous cholecystokinin peptide family, characterized by its covalent conjugation to the Bolton Hunter reagent (N-succinimidyl 3-(4-hydroxy-5-[125I]iodophenyl)propionate). This conjugation facilitates radiolabeling applications while preserving the peptide’s intrinsic bioactivity. The primary structure of the core nonapeptide corresponds to the C-terminal fragment of cholecystokinin (CCK-33), specifically encompassing residues 31-39. Its molecular formula is C~55~H~74~N~14~O~17~S~2~, with a molecular weight of 1,267.4 g/mol .

The amino acid sequence is defined as:H-Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-NH~2~Critical modifications include:

  • Sulfated Tyrosine: The O-sulfation at Tyr~2~ is indispensable for high-affinity receptor binding, particularly with cholecystokinin A receptors.
  • C-terminal Amidation: The phenylalanine residue at Position 9 is amidated, enhancing receptor recognition and metabolic stability.
  • Disulfide Bridges: Two cysteine residues facilitate intramolecular disulfide bonds, enforcing conformational stability critical for receptor engagement .

Table 1: Primary Structural Features of Bolton Hunter-Cholecystokinin Nonapeptide

Structural ElementResidue PositionChemical PropertyFunctional Role
N-terminal Aspartate1Acidic, hydrophilicCharge modulation
Tyrosine-O-sulfate2Sulfated aromaticReceptor binding specificity
Methionine3, 6Hydrophobic, sulfur-containingStructural flexibility
Tryptophan5Aromatic, indole ringReceptor docking
C-terminal Phenylalanine-amide9Amidated aromaticProtease resistance, affinity enhancement

Secondary structural analysis reveals a β-turn motif between residues Gly~4~ and Met~6~, stabilized by hydrogen bonding. The Bolton Hunter moiety (3-(4-hydroxyphenyl)propionyl) attaches to the N-terminal aspartate, introducing a hydrophobic arm that influences tertiary folding without disrupting the bioactive C-terminal domain. This modification shifts the isoelectric point (pI) to 4.2 and enhances solubility in organic solvents for radiolabeling [5].

Biosynthetic Pathways and Post-Translational Modifications

The endogenous biosynthesis of cholecystokinin initiates with a 115-amino-acid preprohormone, which undergoes proteolytic processing to yield bioactive isoforms. The nonapeptide (CCK-9) is generated via sequential enzymatic cleavages:

  • Signal Peptide Removal: Endoplasmic reticulum peptidases excise the 20-residue signal sequence.
  • Prohormone Convertase Action: Furin and PC1/3 cleave at dibasic residues (Arg~94~-Arg~95~) to release CCK-58, CCK-33, and CCK-22.
  • Carboxypeptidase E: Trims C-terminal lysine/arginine residues.
  • Tyrosine Sulfation: Catalyzed by tyrosylprotein sulfotransferase (TPST) in the trans-Golgi network, utilizing 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor. This modification is non-reversible and occurs before final secretion [4].

Table 2: Post-Translational Modifications in CCK Nonapeptide Maturation

Modification StepEnzyme(s)Subcellular LocationFunctional Consequence
Signal peptide cleavageSignal peptidase complexEndoplasmic reticulumReleases immature procholecystokinin
Exoproteolytic trimmingCarboxypeptidase ESecretory vesiclesExposes glycine residue for amidation
C-terminal amidationPeptidylglycine α-amidating monooxygenaseSecretory vesiclesStabilizes C-terminus against degradation
Tyrosine O-sulfationTyrosylprotein sulfotransferasetrans-Golgi networkEnhances CCK-A receptor affinity 100-fold

Synthetic production of Bolton hunter-cholecystokinin nonapeptide employs Solid-Phase Peptide Synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry:

  • Resin Anchoring: The C-terminal phenylalanine is linked to Wang resin via its carboxyl group.
  • Sequential Elongation: Amino acids are coupled in N→C direction using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation.
  • Critical Parameters: Reaction temperature (4°C), pH (8.5), and coupling time (90 min) optimize yield and minimize epimerization .

Post-synthesis modifications include:

  • Bolton Hunter Conjugation: The Bolton Hunter reagent reacts with the N-terminal α-amino group at pH 8.5–9.0 for 2 hours.
  • Radioiodination: Electrophilic substitution using Na125I oxidizes the Bolton Hunter phenyl ring, enabling gamma detection.
  • HPLC Purification: Reverse-phase C18 chromatography (acetonitrile/0.1% trifluoroacetic acid gradient) isolates >99% pure peptide [5].

Comparative Analysis of CCK-8 vs. CCK-9 Isoforms

Cholecystokinin octapeptide (CCK-8; Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-NH~2~) and nonapeptide (CCK-9; Asp-Tyr(SO~3~H)-Met-Gly-Trp-Met-Asp-Phe-Arg-NH~2~) exhibit distinct biophysical and receptor-binding profiles despite shared core sequences:

Table 3: Structural and Functional Comparison of CCK-8 and CCK-9 Isoforms

PropertyBolton Hunter-CCK-8Bolton Hunter-CCK-9
Molecular weight~1,415 g/mol [5]1,267.4 g/mol
Dissociation constant (K~d~)1 nM (guinea pig cortex) [2]0.8 nM (pancreatic acini)
Receptor subtype specificityCCK-B > CCK-A [2]CCK-A > CCK-B [4]
Association rate (k~on~)0.58 × 10⁸ min⁻¹M⁻¹ [2]1.2 × 10⁸ min⁻¹M⁻¹
Thermal stability (t~1/2~ at 37°C)45 min [2]78 min

Structural disparities critically influence function:

  • N-terminal Extension: CCK-9 retains an N-terminal aspartate absent in CCK-8, permitting covalent Bolton Hunter conjugation without truncating the pharmacophore. This extension enhances helical propensity (15% α-helix vs. 8% in CCK-8) as confirmed by circular dichroism .
  • Receptor Kinetics: CCK-9 exhibits 2-fold higher association rates for CCK-A receptors due to electrostatic interactions between its N-terminal aspartate and receptor Arg~336~. Conversely, CCK-8’s compact structure favors penetration into central nervous system CCK-B sites [2] [4].
  • Protease Resistance: The Arg~9~ in CCK-9 introduces a tryptic cleavage site, reducing intestinal stability (t~1/2~ = 12 min in serum vs. 22 min for CCK-8). However, Bolton Hunter modification shields the N-terminus against aminopeptidases in both isoforms .

Radioligand studies demonstrate divergent binding thermodynamics:

  • CCK-9: ΔG = -52.3 kJ/mol, driven by enthalpic contributions (hydrogen bonding with CCK-A transmembrane domain).
  • CCK-8: ΔG = -48.7 kJ/mol, dominated by entropic effects (hydrophobic burial in CCK-B) [2]. These distinctions validate their selective applications—CCK-9 for pancreatic/gastrointestinal studies and CCK-8 for neurological receptor mapping.

Properties

CAS Number

117829-67-1

Product Name

Bolton hunter-cholecystokinin nonapeptide

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C55H74N14O17S2

Molecular Weight

1267.4 g/mol

InChI

InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1

InChI Key

XABUVDVSEMIDIN-QOHRKOJGSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Synonyms

3-(4-hydroxy-(125I)iodophenyl)proprionyl-(34-Thr-37-Nle)CCK(31-39)
BH-CCK-9
BH-CCK9
Bolton Hunter-cholecystokinin nonapeptide
caerulein, 1-de(5-oxo-proline)-2-arginine-5-valine- (9CI)

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.